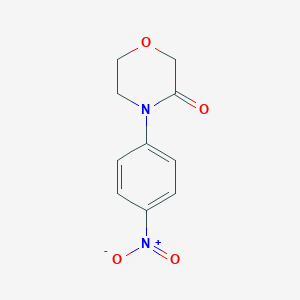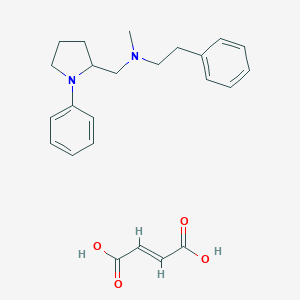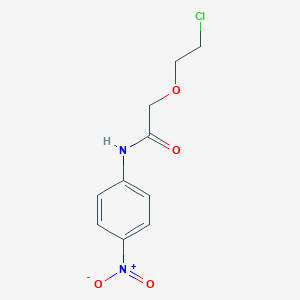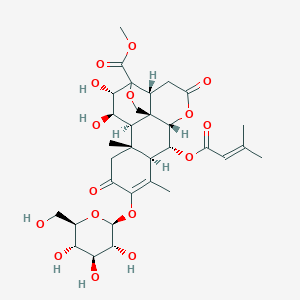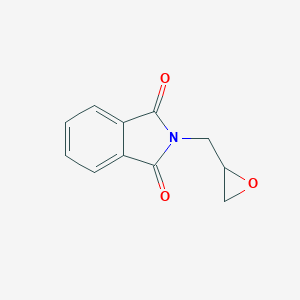
Azidoiodoketanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidoiodoketanserin (AZIK) is a chemical compound that belongs to the family of ketanserin derivatives. It is a potent and selective antagonist of the 5-HT2A serotonin receptor. AZIK has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
Azidoiodoketanserin acts as a selective antagonist of the 5-HT2A serotonin receptor. It binds to the receptor and prevents serotonin from binding, thereby blocking its effects. This mechanism of action is similar to that of other serotonin receptor antagonists, such as ketanserin and ritanserin.
Biochemical and Physiological Effects:
Azidoiodoketanserin has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. Azidoiodoketanserin has also been shown to affect the release of various hormones, including cortisol and prolactin.
Advantages and Limitations for Lab Experiments
Azidoiodoketanserin has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Azidoiodoketanserin is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of Azidoiodoketanserin in laboratory experiments. One limitation is that it is not a completely selective antagonist of the 5-HT2A receptor and can bind to other receptors as well. This can make it difficult to interpret the results of experiments using Azidoiodoketanserin. Additionally, Azidoiodoketanserin has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Future Directions
There are several potential future directions for research on Azidoiodoketanserin. One area of interest is the development of more selective and potent antagonists of the 5-HT2A receptor. This could help to address some of the limitations of Azidoiodoketanserin and provide researchers with more precise tools for investigating the role of this receptor.
Another area of interest is the use of Azidoiodoketanserin in the treatment of various neurological and psychiatric disorders. There is some evidence to suggest that targeting the 5-HT2A receptor may be beneficial in the treatment of conditions such as schizophrenia and depression. Further research is needed to determine the potential therapeutic applications of Azidoiodoketanserin and other 5-HT2A receptor antagonists.
Conclusion:
In conclusion, Azidoiodoketanserin is a potent and selective antagonist of the 5-HT2A serotonin receptor. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Azidoiodoketanserin has a relatively straightforward synthesis method and has several advantages for use in laboratory experiments. However, there are also some limitations to its use, and further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of Azidoiodoketanserin involves the reaction of ketanserin with iodine and sodium azide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with sodium azide to produce the final product. The process is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
Azidoiodoketanserin has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Azidoiodoketanserin has also been used to study the effects of serotonin on brain function and behavior.
properties
CAS RN |
136769-36-3 |
|---|---|
Product Name |
Azidoiodoketanserin |
Molecular Formula |
C22H20FIN6O3 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20FIN6O3/c23-15-3-1-13(2-4-15)20(31)14-7-9-29(10-8-14)11-12-30-21(32)16-5-6-17(27-28-25)18(24)19(16)26-22(30)33/h1-6,14H,7-12H2,(H,26,33)/i24-2 |
InChI Key |
OALSEJAYBSRMHM-XXFZXMJFSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])NC3=O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Other CAS RN |
136769-36-3 |
synonyms |
125I-azidoiodoketanserin 7-azido-8-iodoketanserin azidoiodoketanserin AZIK cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





